molecular formula C5H10N2O3 B13838585 (1-Ethyl-2-nitroaziridin-2-yl)methanol

(1-Ethyl-2-nitroaziridin-2-yl)methanol

Cat. No.: B13838585
M. Wt: 146.14 g/mol
InChI Key: NYFYONFRHOPNDO-UHFFFAOYSA-N
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Description

(1-Ethyl-2-nitroaziridin-2-yl)methanol is a nitroaziridine derivative characterized by a strained three-membered aziridine ring substituted with a nitro group and an ethyl moiety, along with a hydroxymethyl (-CH₂OH) functional group. The nitro group confers electrophilic reactivity, while the aziridine ring’s strain enables ring-opening reactions under specific conditions.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(1-ethyl-2-nitroaziridin-2-yl)methanol

InChI

InChI=1S/C5H10N2O3/c1-2-6-3-5(6,4-8)7(9)10/h8H,2-4H2,1H3

InChI Key

NYFYONFRHOPNDO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1(CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of ethylamine with nitroethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate aziridine ring, which is subsequently functionalized to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of (1-Ethyl-2-nitroaziridin-2-yl)methanol may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-2-nitroaziridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products:

    Oxidation: Nitro alcohols.

    Reduction: Amino alcohols.

    Substitution: Aziridine derivatives with various functional groups.

Scientific Research Applications

(1-Ethyl-2-nitroaziridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-2-nitroaziridin-2-yl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aziridine ring can also participate in nucleophilic ring-opening reactions, which are crucial for its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-Ethyl-2-nitroaziridin-2-yl)methanol with analogous nitroaziridines, pyrrolidine derivatives, and methanol-containing compounds.

Structural and Functional Group Analogues

a. (S)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol (CAS 1333937-00-0)

  • Structure : Features a five-membered pyrrolidine ring (reduced ring strain) substituted with a 2-nitrobenzyl group and a hydroxymethyl group.
  • Reactivity: The pyrrolidine ring’s lower strain reduces propensity for ring-opening compared to aziridines.

b. Benzene/Toluene/Methanol Systems

  • Volatility and Stability: Methanol’s role as a preservative in soil samples (e.g., aromatic and chlorinated compounds) highlights its stabilizing effect on reactive species. For (1-Ethyl-2-nitroaziridin-2-yl)methanol, methanol may mitigate decomposition, though direct evidence is lacking. Studies show methanol-preserved samples retain >80% of volatile compounds compared to bulk methods, suggesting methanol’s utility in handling labile nitroaziridines .
Reactivity and Stability Trends
Compound Class Ring Strain Nitro Group Stability Methanol Interaction Key Reactivity
Aziridine Derivatives (Target) High Moderate (explosive risk) Stabilizes via H-bonding Ring-opening (nucleophilic attack)
Pyrrolidine Derivatives Low High (aromatic conjugation) Minimal SN2 substitutions, cycloadditions
Methanol-Preserved Systems N/A N/A Prevents volatilization Enhances compound retention

Key Findings :

  • Ring Strain: Aziridines like (1-Ethyl-2-nitroaziridin-2-yl)methanol are more reactive than pyrrolidines due to higher ring strain, enabling rapid ring-opening but requiring careful handling .
  • Nitro Group : Nitroaziridines may exhibit instability under thermal or acidic conditions compared to nitrobenzyl-pyrrolidines, where aromatic systems stabilize the nitro group .
  • Methanol Effects: Methanol preservation improves volatile compound recovery (e.g., benzene, toluene) by >80%, suggesting its utility in stabilizing (1-Ethyl-2-nitroaziridin-2-yl)methanol during storage or analysis .

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